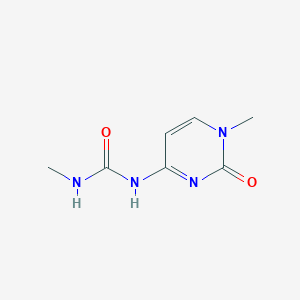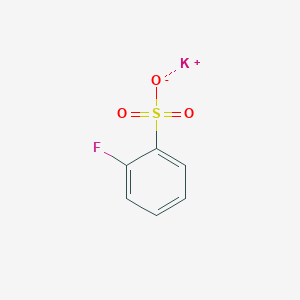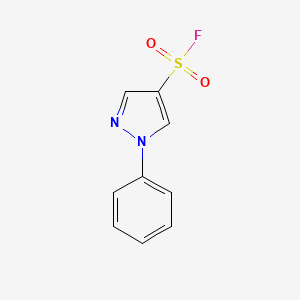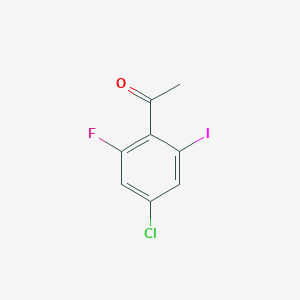
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClFIO It is a substituted acetophenone derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one can be synthesized through a multi-step process involving the halogenation of acetophenone derivatives. One common method involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluoroacetophenone, is subjected to iodination using iodine and a suitable oxidizing agent such as N-iodosuccinimide in an organic solvent like acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, with stirring to ensure complete mixing of the reactants. The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carbonyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carboxylic acids are the major products formed from the oxidation of the carbonyl group.
Reduction Products: Alcohols are the major products formed from the reduction of the carbonyl group.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Research into potential pharmaceutical applications includes investigating its use as a precursor for drug development. The presence of multiple halogens may impart unique pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the chlorine and fluorine atoms.
1-(4-Chloro-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Chloro-2-iodophenyl)ethan-1-one: Similar structure but lacks the fluorine atom.
Uniqueness: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5ClFIO |
|---|---|
Poids moléculaire |
298.48 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
Clé InChI |
KOEVRKABZXTZNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
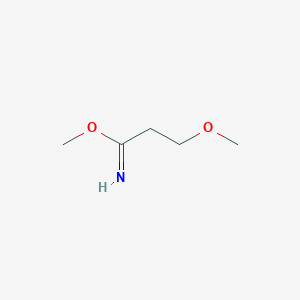
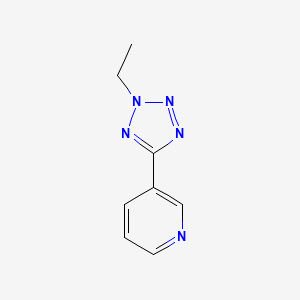
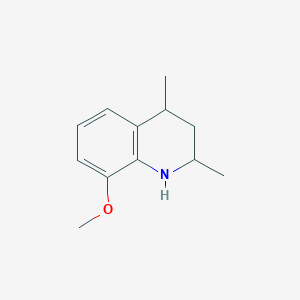
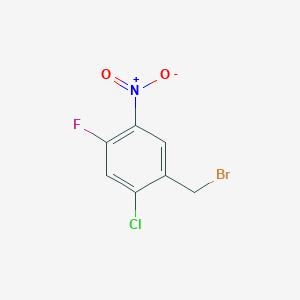
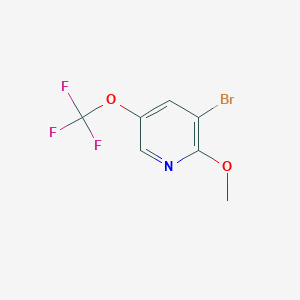
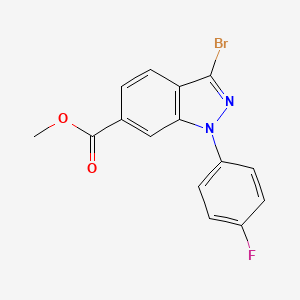
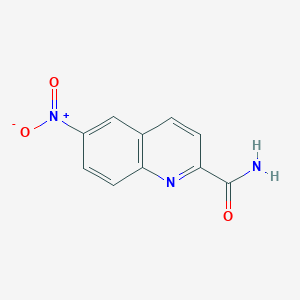
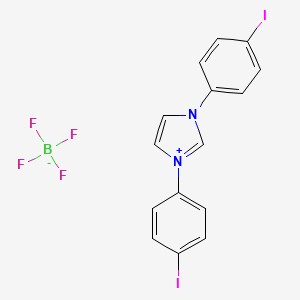
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
